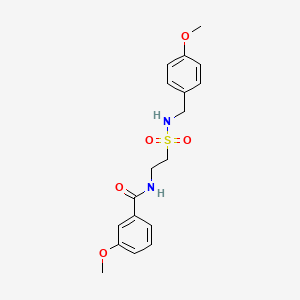

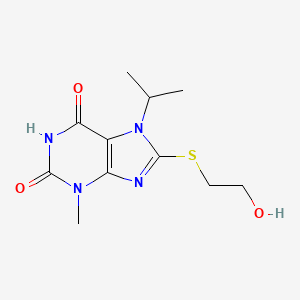

![molecular formula C26H34N6O3S B3012864 1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-60-3](/img/structure/B3012864.png)

1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and agrochemical applications . It includes a triazoloquinazoline core, which is a type of heterocyclic compound. Heterocycles, especially those containing nitrogen atoms like this one, are often bioactive and can interact with various biological targets .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the triazoloquinazoline core could potentially participate in further reactions with nucleophiles or electrophiles .Applications De Recherche Scientifique

Antiviral Research

The [1,2,4]triazolo[4,3-a]quinazoline derivatives have been explored for their antiviral properties. The presence of the triazole moiety is significant as it is found in several antifungal drugs like voriconazole and posaconazole, which are key in treating fungal infections . Additionally, modifications such as the thioamide group have been reported to enhance the antiviral activity of these compounds . This makes the compound a candidate for developing new antiviral agents that could be effective against a range of viral pathogens.

Antimicrobial Activity

These derivatives also exhibit promising antimicrobial activities. The structural features of the compound, particularly the triazole and quinoxaline moieties, contribute to a broad spectrum of antibacterial activity . The compounds have been tested against various pathogenic organisms using methods like agar diffusion, and some have shown significant antibacterial and antifungal activities . This suggests potential applications in developing new antibiotics or antifungal agents.

Cytotoxicity Screening

In the field of cancer research, cytotoxicity screening is crucial for identifying compounds that can selectively kill cancer cells. The [1,2,4]triazolo[4,3-a]quinazoline derivatives have been subjected to cytotoxicity screening using assays like plaque-reduction to determine their efficacy . The results from these screenings can guide further modifications to enhance the compound’s selectivity and potency against cancer cells.

Chemical Synthesis

The compound’s structure allows for aromatic nucleophilic substitution reactions, which are fundamental in chemical synthesis . This property is essential for creating a variety of derivatives with potential pharmacological activities. Researchers can modify the core structure by introducing different amines and triazole-2-thiol, leading to a diverse array of novel compounds for further study.

Structural Analysis and Nomenclature

Understanding the structural complexity and proper nomenclature of such compounds is vital for chemical communication and education . The compound serves as an example for teaching advanced organic chemistry concepts, including the naming of cycloalkanes and the general formula for cycloalkanes (CnH2n) . It also provides insight into the design of molecules with specific functional groups to achieve desired properties.

Spectral Analysis

The novel derivatives of [1,2,4]triazolo[4,3-a]quinazoline can be characterized by spectral analysis methods such as IR, NMR, and elemental analyses . These techniques are crucial for confirming the chemical structure of synthesized compounds and for understanding their electronic and molecular properties. Spectral analysis plays a significant role in the development of new pharmaceuticals and materials.

Mécanisme D'action

Orientations Futures

Future research could involve further exploration of the synthesis and reactions of this compound, as well as investigation of its potential biological activity. Given the bioactivity of many similar heterocyclic compounds, it could have potential applications in pharmaceutical or agrochemical contexts .

Propriétés

IUPAC Name |

1-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O3S/c1-2-14-31-24(35)20-13-12-17(23(34)28-19-10-6-7-11-19)15-21(20)32-25(31)29-30-26(32)36-16-22(33)27-18-8-4-3-5-9-18/h12-13,15,18-19H,2-11,14,16H2,1H3,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKULDPVAOAJISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

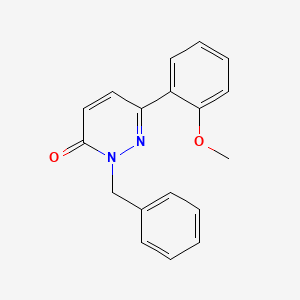

![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)

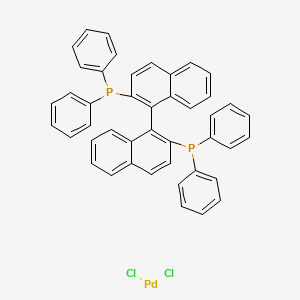

![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)

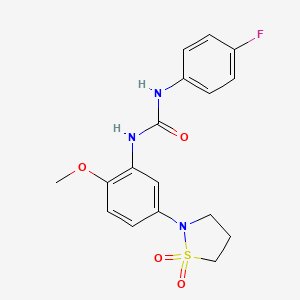

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)

![1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B3012796.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)